molecular formula C20H24O3 B123460 6-Oxo Norethindrone CAS No. 67696-78-0

6-Oxo Norethindrone

Cat. No. B123460
CAS RN: 67696-78-0
M. Wt: 312.4 g/mol
InChI Key: GFUSEGGPVQNTTK-WLCXVKOPSA-N
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Description

6-Oxo Norethindrone, also known as (17α)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione , is an impurity of Norethindrone . Norethindrone is an oral contraceptive involved in the inhibition of cytosolic sulfotransferases . It is used in combination with estrogen or alone in hormonal contraceptives, hormone replacement therapy, and in the treatment of gynecological disorders .


Molecular Structure Analysis

The molecular formula of 6-Oxo Norethindrone is C20H24O3 . The molecular weight is 312.4028 . For a more detailed molecular structure, you may refer to databases like PubChem .

Scientific Research Applications

  • Medical Management of Adenomyosis

    • Application : Norethindrone Acetate (NA) is used in the management of adenomyosis, a disorder characterized by the presence of islets within the myometrium that consist of both epithelial and stroma elements of endometrial tissues .
    • Method : The role of NA in the management of adenomyosis was evaluated with a retrospective chart review of 28 premenopausal women between 27–49 years of age presenting with moderate to severe pelvic pain and bleeding . Bleeding and dysmenorrhea scores were analyzed using paired T-tests .
    • Results : There was significant improvement of both dysmenorrhea and bleeding after treatment . Age showed no correlation with dysmenorrhea or bleeding . Low dose NA could be considered an effective, well-tolerated and inexpensive medical alternative to surgery for treating symptomatic adenomyosis .
  • Delay of Menses and Prevention of Breakthrough Bleeding

    • Application : Norethindrone is used to delay menses and prevent breakthrough bleeding when started late in the cycle .
    • Method : A case control study followed by a pilot randomized controlled study was conducted . In the first study, four women who presented late in their cycle and desired avoiding vaginal bleeding within 10 days before a wedding were started on norethindrone 5 mg three times daily and compared to age matched controls started on OCPs .
    • Results : Of the norethindrone treated group, only 2 women (8%) reported spotting compared with 10 women (43%) in the control group (p < 0.01) . Norethindrone recipients experienced significant weight gain, which resolved after cessation of therapy and had heavier withdrawal bleed (p < 0.04) when compared to controls . Patient satisfaction was significantly higher in the norethindrone group, with 80% willing to choose this method again .

Safety And Hazards

The safety data sheet for Norethindrone indicates that it is suspected of causing cancer and may damage fertility . It may also harm breast-fed children . It is advised to use personal protective equipment as required and to avoid contact during pregnancy and while nursing .

properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O3/c1-3-20(23)9-7-17-15-11-18(22)16-10-12(21)4-5-13(16)14(15)6-8-19(17,20)2/h1,10,13-15,17,23H,4-9,11H2,2H3/t13-,14-,15-,17+,19+,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUSEGGPVQNTTK-WLCXVKOPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(=O)CC3C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4C(=O)C[C@H]3[C@@H]1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550661
Record name (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Oxo Norethindrone

CAS RN

67696-78-0
Record name (17alpha)-17-Hydroxy-19-norpregn-4-en-20-yne-3,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550661
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Oxo Norethindrone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK6LUR9FS5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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